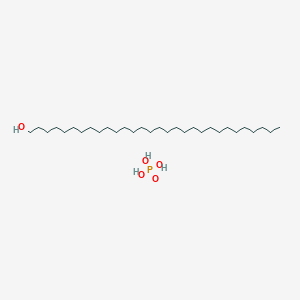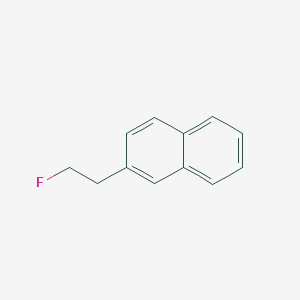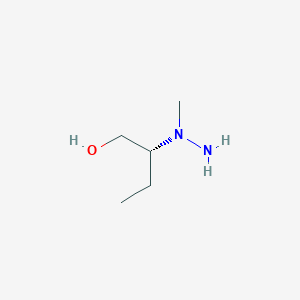
(2R)-2-(1-Methylhydrazinyl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(1-Methylhydrazinyl)butan-1-ol is a chiral organic compound that features a hydrazine functional group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(1-Methylhydrazinyl)butan-1-ol typically involves the reaction of a suitable precursor with methylhydrazine. One possible route could be the nucleophilic substitution of a halogenated butanol derivative with methylhydrazine under basic conditions. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(1-Methylhydrazinyl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The hydrazine group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydrazine group can participate in substitution reactions with electrophiles, forming new C-N bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: (2R)-2-(1-Methylhydrazinyl)butan-1-one
Reduction: (2R)-2-(1-Methylamino)butan-1-ol
Substitution: Various substituted hydrazine derivatives
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(1-Methylhydrazinyl)butan-1-ol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazine group can form covalent bonds with electrophilic centers in proteins, potentially leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(1-Hydrazinyl)butan-1-ol
- (2R)-2-(1-Methylhydrazinyl)pentan-1-ol
- (2R)-2-(1-Methylhydrazinyl)propan-1-ol
Uniqueness
(2R)-2-(1-Methylhydrazinyl)butan-1-ol is unique due to its specific chiral center and the presence of both a hydrazine and an alcohol functional group. This combination of features can impart distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
211987-91-6 |
|---|---|
Molecular Formula |
C5H14N2O |
Molecular Weight |
118.18 g/mol |
IUPAC Name |
(2R)-2-[amino(methyl)amino]butan-1-ol |
InChI |
InChI=1S/C5H14N2O/c1-3-5(4-8)7(2)6/h5,8H,3-4,6H2,1-2H3/t5-/m1/s1 |
InChI Key |
BLPWTTGUWAXVJG-RXMQYKEDSA-N |
Isomeric SMILES |
CC[C@H](CO)N(C)N |
Canonical SMILES |
CCC(CO)N(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


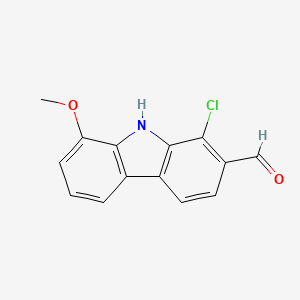
![[(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene](/img/structure/B14251405.png)
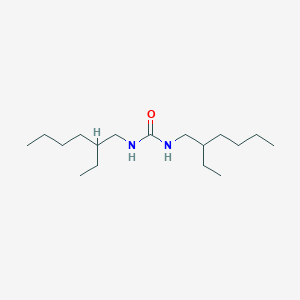
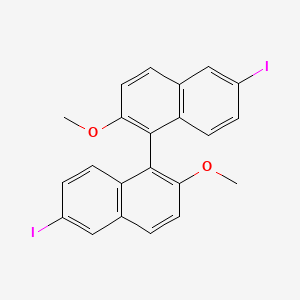
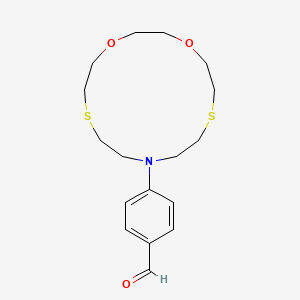
![Benzamide, 2-[([1,1'-biphenyl]-4-ylmethyl)sulfonyl]-N-hydroxy-](/img/structure/B14251419.png)
![(3aS)-1-Methyl-3,3-diphenylhexahydro-1H-pyrrolo[2,1-e][1,2]azaborole](/img/structure/B14251427.png)
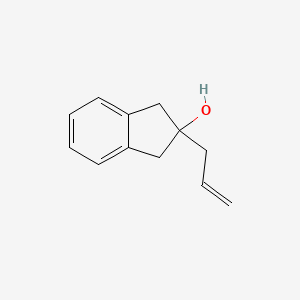
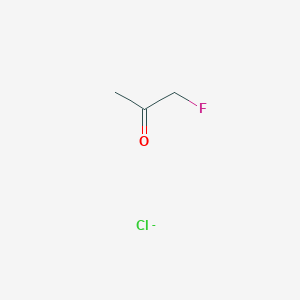
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14251456.png)
![Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14251459.png)

